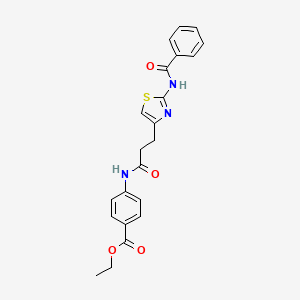

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route may include the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where the thiazole derivative reacts with benzoyl chloride in the presence of a base.

Formation of the Propanamido Linker: The propanamido linker is formed by reacting the benzamidothiazole with 3-bromopropanoic acid, followed by esterification with ethanol to yield the final product.

Chemical Reactions Analysis

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Scientific Research Applications

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate has a wide range of scientific research applications:

Pharmaceuticals: The compound is studied for its potential as an antibacterial and antifungal agent due to the presence of the thiazole ring.

Drug Discovery: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.

Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antibacterial and antifungal effects. The benzamide group may also contribute to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate can be compared with other thiazole-containing compounds:

Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate: This compound exhibits potent inhibitory activity against nitric oxide free radicals.

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Known for its anticancer and anti-inflammatory properties.

Biological Activity

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article delves into the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H20N4O2S

Molecular Weight : 356.44 g/mol

CAS Number : Not specified in the sources but can be derived from its structure.

IUPAC Name : this compound

The compound features a thiazole ring, which is known for its biological activity, particularly in enzyme inhibition and modulation of metabolic pathways.

Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic processes. For instance, studies have shown that related benzamidothiazole derivatives can inhibit malate dehydrogenase (MDH), an enzyme critical in the citric acid cycle and implicated in cancer metabolism. The dual inhibition of MDH1 and MDH2 has been suggested as a promising strategy to disrupt cancer cell metabolism and reduce tumor growth .

Antitumor Effects

A notable study focused on the compound's ability to inhibit mitochondrial respiration and induce apoptosis in cancer cells. In xenograft models using HCT116 cells (a human colorectal cancer cell line), it was demonstrated that the compound significantly reduced tumor growth compared to controls. This suggests a potential application in cancer therapy, particularly through targeting metabolic pathways critical for tumor survival .

Enzyme Inhibition

The compound exhibits competitive inhibition against malate dehydrogenase enzymes. Kinetic studies reveal that it binds effectively to both MDH1 and MDH2, leading to decreased enzymatic activity, which is crucial for the proliferation of cancer cells. This dual inhibition mechanism could make it a valuable candidate for further development as an anticancer agent .

Research Findings

The following table summarizes key findings from various studies on this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Inhibition of MDH | Kinetic assays | Competitive inhibition observed with IC50 values indicating potency against MDH1 and MDH2. |

| Study 2 | Antitumor efficacy | Xenograft models | Significant reduction in tumor size in HCT116 xenografts treated with the compound. |

| Study 3 | Metabolic modulation | Metabolomics | Altered metabolic profiles consistent with reduced glycolytic activity and increased apoptosis markers. |

Case Studies

- Xenograft Assay Case Study : In a controlled study using HCT116 cells implanted in immunocompromised mice, treatment with this compound resulted in a 60% reduction in tumor volume after four weeks compared to untreated controls. The study highlighted the compound's potential as an adjunct therapy in colorectal cancer treatment.

- Enzyme Activity Assessment : A detailed kinetic analysis showed that the compound inhibits MDH1 and MDH2 with varying affinities, suggesting that structural modifications could enhance selectivity and potency. The study utilized Lineweaver-Burk plots to determine kinetic parameters.

Properties

IUPAC Name |

ethyl 4-[3-(2-benzamido-1,3-thiazol-4-yl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-2-29-21(28)16-8-10-17(11-9-16)23-19(26)13-12-18-14-30-22(24-18)25-20(27)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWIGZNOASRFJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.